molecular formula C12H11N5O B11867716 6-(4-methoxyphenyl)-7H-purin-2-amine CAS No. 918536-94-4

6-(4-methoxyphenyl)-7H-purin-2-amine

Cat. No.: B11867716
CAS No.: 918536-94-4
M. Wt: 241.25 g/mol
InChI Key: DXRBLUNUXHMGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-7H-purin-2-amine is a chemical compound for research applications. This purine derivative features a methoxyphenyl substituent, a structure of high interest in medicinal chemistry. Purine cores are known as privileged structures in drug discovery for their ability to interact with a wide range of biological targets . Related purine derivatives have been investigated for their potential use as pharmaceuticals, including applications in targeting bacterial infections . Researchers utilize such compounds as key intermediates in organic synthesis and for the development of novel small-molecule probes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918536-94-4

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-7H-purin-2-amine

InChI

InChI=1S/C12H11N5O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H3,13,14,15,16,17)

InChI Key

DXRBLUNUXHMGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=CN3

Origin of Product

United States

Molecular Interactions and Biological Activities of 6 4 Methoxyphenyl 7h Purin 2 Amine

Enzyme Inhibition Studies of 6-(4-methoxyphenyl)-7H-purin-2-amine and Analogues

Cyclin-Dependent Kinase (CDK) Inhibition Research

Derivatives of 2-aminopurine (B61359), particularly those with substitutions at the C6 position, have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the eukaryotic cell cycle, and their dysregulation is often associated with cancer.

Research into 6-substituted 2-arylaminopurines has aimed to achieve selective inhibition of CDK2 over the closely related CDK1. nih.gov Substituents at the C6 position that promote competitive inhibition at the ATP binding site of CDK2 have been identified, often resulting in a 10- to 80-fold greater inhibition of CDK2 compared to CDK1. nih.govacs.org For instance, the 6-phenylpurine analogue showed approximately 30-fold selectivity for CDK2 over CDK1. nih.gov A particularly notable derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, demonstrated high potency for CDK2 with an IC50 of 0.044 μM, while being about 2000-fold less active against CDK1 (IC50 86 μM). nih.govacs.org

Structural studies have revealed that these inhibitors can stabilize a specific conformation of the glycine-rich loop that forms the ATP ribose binding pocket. This conformation is favored in CDK2 but has not been observed in CDK1, providing a structural basis for the observed selectivity. nih.gov The development of selective inhibitors is crucial, as combining them can help elucidate the specific roles of CDK1 and CDK2 in processes like DNA replication. nih.gov While some level of functional redundancy exists between CDK1 and CDK2, selective chemical inhibitors like RO3306 (for CDK1) and Nu6102 (for CDK2) have been instrumental in dissecting their individual contributions. nih.govresearchgate.net

Table 1: CDK Inhibitory Activity of Selected 6-Substituted Purine (B94841) Analogues

Compound Target IC50 (μM) Selectivity (CDK1/CDK2)
6-phenylpurine derivative CDK2 - ~30-fold
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide CDK2 0.044 ~2000-fold

The selectivity of purine-based inhibitors is not limited to the CDK family. The inhibitory profiles of these compounds are often assessed against a broader panel of kinases to determine their specificity. For example, the highly CDK2-selective compound, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, exhibited only weak inhibitory activity against CDKs 4, 7, and 9. nih.gov In other studies, different chemical scaffolds, such as 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, have been developed as dual inhibitors of Aurora A and VEGF receptor kinases. mdpi.com This highlights the potential for developing both highly selective and multi-targeted kinase inhibitors based on related chemical structures.

Inhibition of Other Enzymes (e.g., Cytokinin Oxidase/Dehydrogenase, Phosphodiesterases, Tyrosinase, Leukotriene A4 Hydrolase)

Cytokinin oxidase/dehydrogenase (CKX) is an enzyme that plays a critical role in regulating the levels of cytokinins, a class of plant hormones, by irreversibly degrading them. frontiersin.org Inhibitors of CKX can therefore increase the concentration of active cytokinins, which has potential applications in agriculture and biotechnology. frontiersin.orgnih.gov A purine derivative, 2-chloro-6-(3-methoxyphenyl)aminopurine (INCYDE), has been identified as an effective inhibitor of the CKX enzyme in plants like Arabidopsis and tomato. frontiersin.orgresearchgate.net

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating a wide array of physiological processes. nih.gov Inhibition of PDE4, which specifically degrades cAMP, is a therapeutic strategy for inflammatory diseases. nih.govnih.gov While a vast number of PDE4 inhibitors have been developed across various structural classes, the specific activity of this compound against PDEs is not extensively detailed in the provided context. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. medchemexpress.com As such, tyrosinase inhibitors are of interest for applications in skin whitening agents and as food preservatives. medchemexpress.com Various natural and synthetic compounds, including those with a 4-substituted resorcinol motif, have shown potent tyrosinase inhibitory activity. mdpi.com While a related compound, 2-(4-Methoxyphenyl)-5,6,7,8-Tetrahydrobenzo researchgate.netnih.govThieno[2,3 d]Pyrimidine-4(3H)-One, has been synthesized, the inhibitory activity of this compound itself against tyrosinase is not specified. nih.gov

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govuniprot.org Inhibition of LTA4H is being explored as a therapeutic strategy for managing inflammation and potentially for treating cognitive decline and cancer. nih.govnih.govresearchgate.net While various inhibitors have been studied, the specific action of this compound on LTA4H has not been detailed. drugbank.com

Receptor Binding and Modulation by this compound Derivatives

Adenosine (B11128) Receptor Antagonism and Binding Affinity

Adenosine receptors (ARs) are a class of G protein-coupled receptors with four subtypes (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. nih.govmedchemexpress.com Antagonists of these receptors have significant therapeutic potential, particularly A2A receptor antagonists, which are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy. nih.govmdpi.com

Purine-based structures are common scaffolds for adenosine receptor antagonists. Xanthines like caffeine are non-selective antagonists, while numerous synthetic derivatives have been developed to achieve high selectivity for specific subtypes. nih.gov For example, ZM241385 is a potent and selective A2A receptor antagonist. mdpi.com Derivatives of 6-substituted purin-2-amines, such as 6-(2-furanyl)-9H-purin-2-amine derivatives, have also been developed as A2A adenosine antagonists. mdpi.com Ciforadenant (CPI-444), another A2A antagonist, exhibits a binding affinity (Ki) of 3.54 nM for the A2A receptor, with significant selectivity over the other subtypes. mdpi.com

Table 2: Binding Affinity and Selectivity of Selected Adenosine Receptor Antagonists

Compound Target Receptor Binding Affinity (Ki) Selectivity (fold vs. A1, A2B, A3)
Ciforadenant (CPI-444) A2A 3.54 nM 54, 431, 693
Subtype Selectivity Evaluation (A1, A2A, A2B, A3 Adenosine Receptors)

A comprehensive review of published scientific literature did not yield specific data regarding the binding affinity or subtype selectivity of this compound for the A1, A2A, A2B, or A3 adenosine receptor subtypes.

Smoothened (SMO) Receptor Antagonism and Hedgehog Pathway Modulation

This compound, referred to as compound 0025A in foundational studies, has been identified as a potent antagonist of the Smoothened (SMO) receptor, a critical transducer in the Hedgehog (Hh) signaling pathway. nih.govnih.gov The aberrant activation of this pathway is a known driver in the development of various cancers. nih.gov

The compound acts as a competitive antagonist of SMO. nih.gov In a specialized high-throughput screening assay utilizing a Smoothened/β-arrestin2-GFP system, this compound was found to inhibit the assay with a half-maximal inhibitory concentration (IC50) of 1.7 nM. mdpi.com Its mechanism of action involves several key steps in the Hh pathway. It effectively blocks the translocation of β-arrestin2-GFP to the SMO receptor and prevents the accumulation of SMO on the primary cilia, a crucial step for signal activation. nih.gov

Furthermore, research demonstrates that this compound can displace the binding of Bodipy-cyclopamine to the SMO receptor. nih.gov Significantly, this activity is observed not only on the wild-type SMO receptor but also on the GDC-0449-resistant D473H mutant. nih.gov This suggests a potential role in overcoming acquired resistance to first-generation SMO inhibitors. nih.govnih.gov By inhibiting SMO, the compound effectively suppresses the expression of downstream Hh pathway target genes, such as the transcription factor Gli1. nih.gov

TargetInteraction TypeAssay SystemPotency (IC50)
Smoothened (SMO) ReceptorAntagonismSmo/βarrestin2-GFP1.7 nM

Interactions with Neurotransmitter Receptors

Based on a review of available scientific literature, no specific data has been published concerning the direct interactions or binding affinities of this compound with neurotransmitter receptors.

Cellular and Molecular Biological Effects of this compound in Research Models

In Vitro Cytotoxicity Assays on Malignant Cell Lines

While the role of this compound as a potent SMO antagonist suggests potential as a cancer therapeutic, specific in vitro cytotoxicity data, such as IC50 values against a panel of malignant cell lines, are not available in the currently reviewed literature. nih.govnih.gov

Scientific literature to date has not presented specific evidence demonstrating that this compound induces cell cycle arrest in malignant cell lines.

There is currently no specific published research detailing the mechanisms by which this compound may induce apoptosis in cancer cells.

Inhibition of Malignant Cell Colony Formation

The ability of cancer cells to form colonies is a key indicator of their tumorigenic potential and capacity for anchorage-independent growth. Research into novel anticancer agents often involves assessing their ability to inhibit this process. Studies on purine derivatives structurally similar to this compound have shown significant effects in this area.

For instance, a novel Smoothened (SMO) antagonist bearing a purine scaffold, identified as compound 4s, demonstrated a marked reduction in colony formation in cancer cells. This inhibitory action on clonogenic growth is a crucial aspect of its antitumor activity, suggesting that the purine core is effective at disrupting the self-renewal and proliferative capabilities of malignant cells.

Modulation of Gene Expression Profiles

The anticancer activity of a compound is often rooted in its ability to alter the expression of genes that control cell proliferation, survival, and death. The Hedgehog (HH) signaling pathway, which plays a critical role in embryonic development and tumorigenesis, is a key target.

Hedgehog Pathway-Related Genes

Research has demonstrated that purine-based antagonists of the SMO receptor can directly impact the expression of downstream targets in the Hedgehog pathway. Specifically, treatment of cancer cells with a purine antagonist led to the downregulation of Patched (PTCH) and Glioma-associated oncogene homolog 1 (GLI1) expression. GLI1 is a key transcription factor that, when activated, promotes the expression of genes involved in cell cycle progression and survival. Its downregulation is a significant indicator of the disruption of the oncogenic HH pathway.

Table 1: Observed Modulation of Gene Expression by a Purine-Based SMO Antagonist

Gene Target Biological Role Observed Effect
PTCH Receptor for Hedgehog ligands; inhibits SMO Downregulation
GLI1 Transcription factor; key mediator of HH signaling Downregulation

Apoptosis and Cell Cycle Regulatory Genes

Genes such as TP53, CDKN1A, BCL-2, and BAX are central to the regulation of apoptosis and the cell cycle. TP53 is a tumor suppressor gene that can activate the transcription of pro-apoptotic genes like BAX and cell cycle inhibitors like CDKN1A. The ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 is a critical determinant of a cell's susceptibility to apoptosis mdpi.comwaocp.org. While these genes are common targets for anticancer compounds, specific research detailing the modulation of TP53, CDKN1A, BCL-2, or BAX expression by this compound is not extensively documented in the available literature. However, the investigation of these pathways remains a logical step in elucidating the full mechanistic profile of this class of compounds.

Antimicrobial and Antiviral Research Applications

The structural versatility of the purine scaffold has made it a foundational element in the development of antimicrobial and antiviral agents. The presence of a 2-amino group and various substituents at the 6-position are known to be important for biological activity.

While direct studies on this compound are limited, extensive research on related 6-substituted purine derivatives has established their potential in this domain. A study evaluating a series of 6-substituted 9-β-d-ribofuranosylpurines found significant in vitro antiviral activity. nih.gov For example, the 6-methylthio derivative was active against multiple types of herpes simplex virus, cytomegalovirus, vaccinia virus, and several rhinoviruses. nih.gov Similarly, 6-thio-purine derivatives showed inhibitory effects against a range of viruses, including parainfluenza virus. nih.gov

Further structure-activity relationship studies have reinforced these findings. A 2-aminopurine derivative, which shares a core feature with the subject compound, was found to have modest antiviral activity on its own. acs.org However, the introduction of a 6-amino function significantly enhanced its potency against herpes viruses. acs.org This highlights the critical role of the substituent at the 6-position in determining the antiviral profile of purine analogs. Research into 6-(aminomethyl)purine derivatives also showed moderate activity against herpes simplex and varicella-zoster viruses. researchgate.net

Table 2: Antiviral Activities of Selected 6-Substituted Purine Derivatives

Compound Class Target Viruses Reference
6-Thio-RPcMP Herpes simplex (types 1 & 2), Cytomegalovirus, Vaccinia, Parainfluenza (type 3) nih.gov
6-Methylthio-RPcMP Herpes simplex (types 1 & 2), Cytomegalovirus, Vaccinia, Rhinovirus (types 1A, 2, 8, 13) nih.gov
6-Benzylthio-RPcMP Rhinovirus nih.gov
2,6-Diaminopurine derivatives Herpes viruses (HSV-1, HSV-2, VZV), Cytomegalovirus acs.org
6-(Aminomethyl)purine derivatives Herpes simplex virus (type 1), Varicella-zoster virus researchgate.net

RPcMP: 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate

These collective findings suggest that the this compound scaffold is a promising candidate for future antimicrobial and antiviral screening.

Interactions with Purine-Binding Riboswitches

Riboswitches are non-coding RNA elements found primarily in bacteria that regulate gene expression by directly binding to small molecule metabolites. The purine riboswitch class, which includes receptors for guanine (B1146940) and adenine (B156593), is among the most extensively studied. These riboswitches control genes involved in purine metabolism and transport.

The interaction between a purine analog and a riboswitch is highly specific, often relying on a network of hydrogen bonds. The 2-amino group is a key feature recognized by the guanine riboswitch. The substituent at the 6-position also plays a crucial role. Studies have shown that single-atom substitutions at this position, such as in 6-thioguanine and 6-chloroguanine, are compatible with binding. The ability of the riboswitch to accommodate different functional groups at the 6-position indicates a degree of structural flexibility in its binding pocket. Given that this compound contains the 2-amino feature and a bulky substituent at the 6-position, its potential to interact with purine riboswitches is plausible, though specific binding studies have not been reported. Such interactions could be explored for the development of novel antibacterial agents that function by disrupting bacterial metabolic regulation.

Research on Plant Growth Regulation and Development

In plant biology, certain purine derivatives function as a class of hormones called cytokinins, which are central to regulating cell division, growth, and differentiation. The chemical structure of cytokinins is typically a purine ring with a specific side chain attached at the N6-position.

Research has extensively documented the activity of various 6-substituted purines as potent plant growth regulators. Compounds such as 6-benzylaminopurine and zeatin riboside are widely used in plant tissue culture to induce shoot regeneration. Screening studies have confirmed that these two compounds are among the most effective cytokinins for this purpose. The investigation of a range of cytokinins, including 6-(y,y-dimethylallylamino)purine, further illustrates that the nature of the side chain at the 6-position is a key determinant of cytokinin activity. Although this compound fits the general structural profile of a 6-substituted purine, its specific effects on plant growth and development have not been characterized. Its structural similarity to known cytokinins suggests it could be a candidate for investigation in plant science applications.

Structure Activity Relationships Sar and Rational Design of 6 4 Methoxyphenyl 7h Purin 2 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity of Purine (B94841) Derivatives

The potency and selectivity of 6-(4-methoxyphenyl)-7H-purin-2-amine derivatives are highly sensitive to the nature and position of substituents on the purine core and its appended phenyl ring.

In a series of 6-substituted-9-cyclopentyl purine analogs tested for their in vitro anticancer activity, the derivative with a 4-methoxyphenyl (B3050149) group at the C6 position, 6-(4-methoxyphenyl)-9-cyclopentyl-9H-purine, demonstrated notable cytotoxic effects against human cancer cell lines. This highlights the favorable contribution of the 4-methoxyphenyl moiety to the biological activity of these purine derivatives.

The C2 position of the purine ring offers another crucial site for modification to modulate biological activity and selectivity. The 2-amino group is a key feature of this compound and its derivatives. This amino group can form critical hydrogen bonds with the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.

Studies on 2-amino-6-alkoxy- and 2-arylamino-6-alkoxy-purine derivatives have demonstrated the importance of the C2 substituent in achieving selectivity for cyclin-dependent kinase 2 (CDK2) over the closely related CDK1. nih.gov The nature of the substituent at the 2-amino position can significantly impact the inhibitory potency and selectivity profile of the compound. For instance, the development of 2-arylamino derivatives has been a strategy to enhance CDK2 selectivity. nih.gov

The synthesis of various 6-substituted purines from 2-amino-6-chloropurine (B14584) has allowed for the exploration of a wide range of derivatives, with many exhibiting promising biological activities, such as antifungal effects. This underscores the versatility of the 2-amino-6-substituted purine scaffold in medicinal chemistry.

Furthermore, substitution at the N9 position is a common strategy to improve the pharmacokinetic properties and cellular activity of purine-based inhibitors. For instance, the introduction of a cyclopentyl group at the N9 position of 6-(4-substituted phenyl)purines has yielded compounds with potent cytotoxic activities. nih.gov Conversely, regioselective alkylation at the N7 position has also been explored, leading to the synthesis of novel 6,7-disubstituted purine derivatives with potential biological activities. nih.gov The differentiation between N7 and N9 isomers is crucial, as they often exhibit different biological profiles. nih.gov For example, in a study on N9/N7-substituted 6-aminopurines as kinase inhibitors, the N9 derivative was found to inhibit multiple kinases, while the N7 isomer was more specific for VEGF-R2. nih.gov

The stability of substituents at these positions can also be a factor. For example, a tert-butyl group at the N7 position of 6-chloropurine (B14466) was found to be stable under basic conditions but labile in the presence of acids. nih.gov

The three-dimensional arrangement of atoms in purine derivatives is critical for their interaction with the highly specific binding sites of proteins. Stereochemistry plays a vital role, especially when chiral centers are present in the substituents. For instance, in a study of 2-chloro-6-(1-phenyl-1-ethoxy)purine, the R-stereoisomer showed significantly more potent inhibition of E. coli purine nucleoside phosphorylase than its S-counterpart. nih.gov

Conformational analysis helps in understanding the preferred spatial arrangement of the molecule. The torsion angle between the purine ring and the C6-phenyl ring is a key conformational parameter. A rapid assessment of conformational preferences suggests that the interplay of resonance stabilization and steric effects dictates the preferred dihedral angle. nih.gov While a planar conformation might be favored by resonance, steric hindrance between the ortho hydrogens of the phenyl ring and the purine ring can lead to a twisted conformation. For N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the angle between the two aromatic rings was found to be similar across different isomers, suggesting a preferred relative orientation. nih.gov The conformation of the 4-methoxyphenyl group itself can also be of importance.

Comparative Analysis with Structurally Related Purine Analogues

To further elucidate the SAR of this compound, it is instructive to compare its properties with those of structurally related analogues bearing different substituents on the phenyl ring.

The electronic and steric properties of the substituent on the C6-phenyl ring can have a profound impact on the biological activity of 2-aminopurine (B61359) derivatives.

A study on 6-substituted 2-arylaminopurines as CDK inhibitors provides valuable data for this comparison. Although the specific 6-(4-methoxyphenyl) derivative was not detailed in the provided search results, the data for related compounds with different C6-aryl substituents against CDK1 and CDK2 highlights the importance of this position. For example, replacing a simple phenyl group with a more extended biphenyl (B1667301) group at C6 can dramatically increase selectivity for CDK2 over CDK1. nih.gov

The synthesis of 6-(4'-methoxyphenyl) and 6-(4'-fluorophenyl)-purines has been reported, indicating the interest in comparing the effects of these different substituents. The fluorine atom in the 4-fluorophenyl derivative can act as a weak hydrogen bond acceptor and can alter the electronic properties of the phenyl ring compared to the methoxy (B1213986) group.

The following interactive table presents the inhibitory activity of a series of 6-aryl-2-(4-sulfamoylanilino)purines against CDK1 and CDK2, illustrating the impact of the C6-substituent on potency and selectivity.

CompoundC6-SubstituentCDK1 IC50 (µM)CDK2 IC50 (µM)Selectivity (CDK1/CDK2)
1Phenyl>1003.3>30
23-Hydroxyphenyl>1001.5>67
33-Biphenyl860.044~1955
44-Biphenyl>1000.17>588
53-Phenoxyphenyl>1000.15>667

This data clearly shows that extending the aromatic system at the C6 position, for instance with a biphenyl or phenoxyphenyl group, significantly enhances the potency against CDK2 and, in some cases, dramatically improves the selectivity over CDK1. This suggests that the active site of CDK2 has a larger hydrophobic pocket that can accommodate these bulkier substituents, a feature that can be exploited in the rational design of selective inhibitors.

Modifications of the Purine Heterocycle Corenih.gov

One major approach involves the creation of purine isosteres , where the purine ring system is replaced by a different heterocyclic scaffold that mimics its essential properties. This bioisosteric replacement can lead to compounds with novel intellectual property, altered metabolic stability, and improved selectivity. drughunter.commdpi.com For instance, scaffolds like pyrrolopyrimidines, pyrazolopyrimidines, and 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated as purine surrogates. mdpi.comresearchgate.net These isosteres are designed to present substituents in analogous positions to the parent purine, allowing for direct comparison and the establishment of clear SAR. mdpi.com

Another significant modification is the synthesis of deazapurine analogs . The replacement of a nitrogen atom with a carbon atom can profoundly impact the compound's properties. For example, 7-deaza analogs have been shown to be well-tolerated in some series of CD73 inhibitors, whereas 1-deaza and 3-deaza modifications were detrimental to activity. nih.gov This highlights the sensitivity of target binding to the precise placement of nitrogen atoms, which often act as crucial hydrogen bond acceptors in the kinase hinge region.

Alterations at specific positions of the purine ring are also a common strategy.

C8-Position: The C8 position has been explored to introduce various aryl groups, often via a linker, to probe for interactions in allosteric pockets. nih.gov

N9-Position: The N9 position is frequently substituted to modulate physical properties and explore additional binding interactions. In studies of 9-(arenethenyl)purines, substitutions at the N9 position were critical for activity. acs.orgresearchgate.net

"Fleximer" Analogues: A more radical modification involves splitting the bicyclic purine base into two separate, C-C bonded moieties (e.g., an imidazole (B134444) and a pyrimidine). This introduces greater conformational flexibility, allowing for novel interactions with the target enzyme. mdpi.com

The tautomeric forms of the purine ring system can also influence biological activity. The interconversion between different N-H tautomers (e.g., N7-H vs. N9-H) can alter the molecule's hydrogen bonding pattern and recognition by a target protein. nih.gov

Table 1: Impact of Purine Core Modifications on Biological Activity

Modification Type Example Scaffold Key Findings Reference
Bioisosteric Replacement Pyrrolopyrimidines, Pyrazolopyrimidines Can produce potent analogues by mimicking the purine core; the specific isomer and substituent placement are critical for activity against specific targets. mdpi.com
Bioisosteric Replacement 1,2,4-Triazolo[1,5-a]pyrimidines Identified potent xanthine (B1682287) oxidase inhibitors, with some compounds being significantly more active than the drug allopurinol. researchgate.net
Deaza-Modification 7-Deazapurine In a series of CD73 inhibitors, the 7-deaza modification was tolerated, while 1-deaza and 3-deaza variants showed reduced potency. nih.gov
Core Splitting "Fleximer" Analogues Splitting the purine into two linked rings introduces flexibility, facilitating new interactions with target enzymes like E. coli purine nucleoside phosphorylase. mdpi.com
Hinge-Binding Alteration Removal of C6-substituent In a series of 9-(arenethenyl)purines, removing the C6 substituent (and its hinge-binding hydrogen bond) significantly reduced Src kinase inhibition but had little effect on Abl kinase potency. acs.org

Rational Strategies for Enhancing Target Specificity and Potency in Purine-Based Ligandsnih.govnih.govacs.orgnih.gov

The development of potent and selective purine-based ligands increasingly relies on rational, structure-guided design principles. These strategies leverage detailed knowledge of the target's three-dimensional structure and the ligand's binding mode to make informed chemical modifications.

A cornerstone of rational design is structure-based drug design (SBDD) . This approach uses high-resolution crystal structures or homology models of the target protein, such as a kinase, to guide the design of inhibitors. nih.govnih.gov By visualizing the atomic interactions between the ligand and the protein's binding site, researchers can identify opportunities to enhance affinity. For example, docking studies can reveal unfilled hydrophobic pockets or opportunities for additional hydrogen bonds. mdpi.com The design of 9-(arenethenyl)purine inhibitors targeting the inactive "DFG-out" conformation of Src and Abl kinases was guided by computational modeling, which revealed key hydrogen bonds with the kinase hinge region and the DFG motif. acs.org

Bioisosteric replacement is a powerful rational strategy used to fine-tune a ligand's properties while maintaining its core binding interactions. drughunter.comacs.org This involves substituting a functional group with another that has similar physical or chemical properties. The goal may be to improve potency, enhance selectivity, block metabolic pathways, or alter physicochemical properties like solubility. drughunter.comcambridgemedchemconsulting.com For example, novel purine isosteres were rationally designed by replacing the quinazoline (B50416) core of the approved drug lapatinib (B449) to create new EGFR kinase inhibitors. nih.gov Similarly, heterocyclic rings like oxadiazoles (B1248032) or triazoles are often used as metabolically stable bioisosteres for amide groups. drughunter.com

Another key strategy is to exploit unique features of the target protein. In the development of inhibitors selective for the Hsp90 paralog Grp94, synthetic efforts were focused on designing purine-based ligands that bind to a novel allosteric site unique to Grp94. nih.gov By targeting regions of lower sequence homology between related proteins, a higher degree of selectivity can be achieved, which is crucial for minimizing off-target effects.

Computational methods are integral to modern rational design. The use of docking and molecular dynamics simulations helps to rationalize the specificity and potency of ligands. nih.gov Furthermore, advanced techniques like free energy perturbation (FEP) simulations can be used to interpret SAR trends and predict the affinity of newly designed compounds with greater accuracy. acs.org

Table 2: Rational Design Strategies for Purine-Based Ligands

Strategy Description Application Example Reference
Structure-Based Design Utilizes 3D structural data of the target protein to guide the design of ligands with improved binding affinity and selectivity. Designing guanine (B1146940) analogs that are compatible with the atomic-resolution structure of a guanine riboswitch aptamer from Bacillus subtilis. nih.gov
Targeting Unique/Allosteric Sites Designing ligands to bind to sites that are not conserved across related proteins to achieve high selectivity. Development of purine-based ligands that selectively bind to a novel allosteric site found only in the Grp94 Hsp90 paralog. nih.gov
Bioisosteric Replacement Exchanging atoms or groups with alternatives to improve potency, selectivity, or pharmacokinetic properties. Rational design of EGFR inhibitors by replacing the quinazoline core of lapatinib with a purine isostere. nih.gov
Computational Modeling Using computer-assisted strategies like docking and molecular dynamics to rationalize ligand specificity and potency. Docking studies revealed that a potent inhibitor forms four hydrogen bonds with the target kinase, two with the hinge region and two with the αC-helix and DFG motif. acs.org

Computational Chemistry and in Silico Approaches in 6 4 Methoxyphenyl 7h Purin 2 Amine Research

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the fundamental properties of molecules. These methods are used to determine the three-dimensional structure, electron distribution, and orbital energies, which are crucial for understanding the chemical behavior of a compound.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate various electronic properties. researchgate.net For instance, in a study of the related molecule 2,6-diamino-7H-purine, DFT calculations were performed using the Gaussian 09W software to determine its optimized structure and electronic characteristics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the excited-state properties of molecules, such as electronic absorption spectra. ajchem-a.com By simulating the UV-Vis spectra, TD-DFT can help in understanding the electronic transitions within a molecule, which is important for applications in photochemistry and for designing fluorescent probes. ajchem-a.comchemmethod.com For example, TD-DFT calculations on porphyrin analogues have been used to predict their absorption spectra and assess their suitability as sensitizers in dye-sensitized solar cells. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov

ParameterEnergy (eV)
EHOMO-6.6857
ELUMO-1.8549
Energy Gap (ΔE)4.8308

Data for 2,6-diamino-7H-purine, presented for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential, where red regions indicate negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.netnih.gov

MEP analysis can identify the most reactive sites in a molecule. For instance, in purine (B94841) derivatives, the nitrogen atoms of the purine ring and the oxygen atom of a methoxy (B1213986) group can be identified as potential sites for hydrogen bonding and other intermolecular interactions. scielo.br The analysis of MEP surfaces helps in understanding how a molecule will interact with its biological target, guiding the design of more potent and specific inhibitors. researchgate.net

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for the structure, stability, and function of biological macromolecules and their complexes with ligands. nih.gov Computational methods can be used to identify and characterize these interactions, providing insights into the binding mode of a drug molecule to its target receptor.

For purine analogues, which are known to interact with various enzymes and receptors, understanding the non-covalent interactions is key to explaining their biological activity. For example, molecular docking studies of purine-type compounds with the enzyme katanin have revealed the importance of hydrogen bonding and π-alkyl interactions in the binding affinity. These computational analyses help in the rational design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that are important for a specific biological effect.

2D-QSAR models correlate the biological activity of compounds with their 2D structural descriptors, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. These models are computationally less intensive and are useful for identifying general trends in a series of compounds. For example, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors identified key descriptors like the SsCH3E-index and H-Donor Count that influence their inhibitory activity. The statistical quality of 2D-QSAR models is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods require the alignment of the molecules in a series and calculate steric, electrostatic, and other fields around them. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For instance, 3D-QSAR studies on purine derivatives as CDK2 inhibitors have shown that electrostatic, hydrophobic, and hydrogen bond donor fields play key roles in their activity. Similarly, CoMFA and CoMSIA studies on cruzain inhibitors based on a purine-carbonitrile scaffold have provided insights into the structural requirements for improved potency. researchgate.net

The following table summarizes the statistical results from a representative 3D-QSAR study on purine derivatives, illustrating the predictive power of these models.

Modelr²_ncvr²_predField Contributions
CoMFA0.8020.979-Steric, Electrostatic
CoMSIA0.7990.982-Electrostatic, Hydrophobic, H-bond Donor

Illustrative data from a 3D-QSAR study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors.

These computational approaches, from quantum chemical calculations to sophisticated QSAR modeling, provide a powerful framework for the investigation of 6-(4-methoxyphenyl)-7H-purin-2-amine and its analogues, guiding the design and discovery of new therapeutic agents.

Comparative Molecular Field Analysis (CoMFA) for Spatial and Electronic Property Correlation

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D shape and electronic properties. ijpsonline.comnih.gov The fundamental assumption is that changes in a molecule's steric and electrostatic fields correlate with changes in its binding affinity to a biological target. ijpsonline.com

In the context of purine derivatives, CoMFA models have been instrumental in elucidating the structural features crucial for inhibitory activity. For instance, studies on purine-based inhibitors targeting enzymes like cruzain have demonstrated the utility of CoMFA. researchgate.net In these analyses, a set of molecules is aligned, and their steric and electrostatic fields are calculated at various grid points in space. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. ijpsonline.comnih.gov

The output of a CoMFA study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity. For example, a CoMFA model for purine-carbonitrile inhibitors revealed that bulky groups with a negative potential at specific positions on the phenyl ring were critical for enhancing inhibitory activity against cruzain. researchgate.net Similarly, for purine derivatives targeting cyclin-dependent kinase 2 (CDK2), CoMFA contour maps have shown that electrostatic, hydrophobic, and steric fields play key roles in determining the inhibitory potency. nih.govmdpi.com Such models, which can achieve high predictive accuracy with cross-validated r² (q²) values often exceeding 0.7, provide a roadmap for optimizing lead compounds like this compound. researchgate.netnih.gov

Table 1: CoMFA Model Statistics for Purine Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) Key Findings Source
CoMFA Cruzain 0.73 0.98 Bulky, negative potential groups on the phenyl ring enhance activity. researchgate.net
CoMFA CDK2 0.743 0.991 Electrostatic, hydrophobic, and steric fields are key for activity. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. derpharmachemica.com It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential binders. nih.gov

For this compound and its analogues, molecular docking simulations are crucial for predicting how they fit into the ATP-binding pocket of various protein kinases. The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. derpharmachemica.com These scores, often expressed in kcal/mol, provide a rank-ordering of potential ligands. nih.gov

In studies of similar purine derivatives targeting kinases, docking has successfully predicted binding modes that are later confirmed by X-ray crystallography. researchgate.net For instance, docking studies on diphenylquinoxaline-carbohydrazide derivatives as α-glucosidase inhibitors showed a strong correlation between the calculated binding energies (glide scores) and the experimentally determined inhibitory concentrations (IC50 values). nih.gov Docking of p-methoxycinnamoyl hydrazides also utilized a "rerank score" to identify the derivative with the highest potential anticancer activity. impactfactor.org This predictive power allows researchers to prioritize which novel analogues of this compound should be synthesized and tested. nih.govimpactfactor.org

Beyond predicting binding poses, molecular docking reveals the specific amino acid residues within the target's active site that are critical for ligand recognition and binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For the purine scaffold, interactions with the "hinge" region of the kinase domain are particularly important. This region forms key hydrogen bonds with the purine ring, anchoring the inhibitor in the ATP-binding site. nih.gov Studies on CDK2 inhibitors based on the purine scaffold have identified crucial hydrogen bond interactions with the backbone of residues like Leu83 and with the side chains of residues such as Asp86, Glu81, Lys33, and Gln131. nih.govmdpi.com Similarly, docking of inhibitors into the PKMYT1 kinase active site highlighted the importance of stable hydrogen bonds with Asp251 and Glu157. rsc.org For this compound, the 2-amino group and the nitrogen atoms on the purine ring are expected to be key hydrogen bond donors and acceptors, while the methoxyphenyl group likely engages in hydrophobic interactions within the binding pocket.

Table 2: Key Interacting Residues for Purine-like Inhibitors in Kinase Binding Sites

Target Kinase Key Interacting Residues Type of Interaction Source
CDK2 Asp86, Glu81, Leu83, Lys33, Lys89, Gln131 Hydrogen Bonds nih.govmdpi.com
PKMYT1 Asp251, Glu157 Hydrogen Bonds rsc.org
BTK Not specified Filling a specific lipophilic pocket researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational stability of the complex and the dynamics of the binding process. nih.gov

For a compound like this compound, MD simulations can verify the stability of the binding pose predicted by docking. mdpi.comresearchgate.net These simulations, often run for nanoseconds, can reveal whether the key interactions observed in docking are maintained over time. researchgate.net For example, MD simulations performed on CDK9 in complex with hit compounds confirmed good structural stability. researchgate.net In another study, MD simulations of potent purine-type compounds targeting the katanin enzyme showed that the compounds effectively altered the enzyme's conformation when compared to its natural substrate, ATP. nih.gov These simulations also allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Virtual Screening Methodologies for the Discovery of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. impactfactor.orgnih.gov This approach significantly accelerates the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested experimentally. biorxiv.orgbiorxiv.org

Structure-based virtual screening, which utilizes molecular docking, is a common approach. In this method, millions of compounds from a virtual library are docked into the binding site of the target protein. The top-scoring compounds are then selected for further investigation. nih.govnih.gov This strategy has been successfully used to identify novel inhibitors for numerous kinases. nih.govrsc.org

Another approach is ligand-based virtual screening, which relies on the knowledge of known active compounds. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features required for biological activity. This pharmacophore model is then used as a query to search for new molecules that match these features. researchgate.net Scaffold-focused virtual screening is another powerful technique that identifies compounds with novel core structures (scaffolds) while retaining similar activity to a known bioactive compound. nih.gov For discovering analogues of this compound, a combination of these virtual screening methods could be employed to explore vast chemical spaces and identify novel, potent, and potentially more selective kinase inhibitors. nih.gov

Future Research Directions and Applications of 6 4 Methoxyphenyl 7h Purin 2 Amine

Exploration of Novel Biological Targets for Purine-Based Compounds

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein families. For 6-(4-methoxyphenyl)-7H-purin-2-amine, a systematic exploration of novel biological targets is a critical first step in elucidating its therapeutic potential. Future research should focus on screening this compound against various classes of enzymes and receptors where purine derivatives have previously shown activity.

Key potential target classes for investigation include:

Kinases: A vast number of kinases have ATP-binding sites that readily accommodate purine-like structures. High-throughput screening of this compound against a panel of human kinases could identify novel inhibitors of oncogenic or inflammatory signaling pathways.

G-protein coupled receptors (GPCRs): Adenosine (B11128) receptors, a class of GPCRs, are naturally activated by a purine nucleoside. It is plausible that this compound could act as a modulator of these or other GPCRs, offering potential in neurological or cardiovascular disorders.

Enzymes of Purine Metabolism: Enzymes such as xanthine (B1682287) oxidase and purine nucleoside phosphorylase are established targets for the treatment of gout and certain cancers, respectively. Investigating the inhibitory potential of this compound against these enzymes could reveal new therapeutic applications.

Other Purine-Binding Proteins: A broad range of proteins, including polymerases, helicases, and metabolic enzymes, utilize purine-containing cofactors or substrates. Unbiased screening approaches, such as affinity chromatography or chemoproteomics, could uncover unexpected interactions and novel biological activities.

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic strategies is paramount. While classical methods for purine synthesis are well-established, future efforts should focus on modern synthetic methodologies that allow for rapid and diverse derivatization.

Promising synthetic approaches to be explored include:

Late-Stage Functionalization: Techniques such as C-H activation would enable the direct modification of the purine core or the methoxyphenyl ring, providing access to a wide range of analogues from a common intermediate. This approach would be more step-economical than traditional de novo synthesis of each derivative.

Combinatorial Chemistry: The use of solid-phase synthesis or parallel synthesis techniques could facilitate the rapid generation of libraries of this compound derivatives with diverse substitutions at various positions of the purine scaffold. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the preparation of key intermediates or the final compounds, particularly for reactions that are difficult to control in batch processes.

Biocatalysis: The use of enzymes to perform specific transformations on the purine scaffold could provide access to chiral derivatives or enable regioselective modifications that are challenging to achieve with traditional chemical methods.

Rational Design and Synthesis of Highly Selective and Potent Analogues with Tailored Biological Profiles

Building upon the identification of initial biological targets, the rational design and synthesis of analogues of this compound will be crucial for optimizing potency and selectivity. This iterative process involves a feedback loop between computational modeling, chemical synthesis, and biological testing.

Key strategies in the rational design process will include:

Structure-Based Drug Design (SBDD): Once the crystal structure of a target protein in complex with this compound is determined, SBDD can be employed to design modifications that enhance binding affinity and selectivity. This can involve introducing new hydrogen bond donors or acceptors, filling hydrophobic pockets, or displacing unfavorable water molecules.

Computational Modeling: In the absence of experimental structural data, homology modeling and molecular docking can provide valuable insights into the putative binding mode of the compound, guiding the design of new analogues. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models for biological activity.

Bioisosteric Replacement: The systematic replacement of functional groups with other groups that have similar physical or chemical properties can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compound. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other electron-donating or halogen groups to modulate activity.

The table below outlines potential modifications to the this compound scaffold and their intended effects in the rational design process.

Modification Site Potential Modifications Rationale
2-amino groupAlkylation, acylation, replacement with other functional groupsTo explore interactions with the target protein and modulate solubility.
6-methoxyphenyl groupSubstitution on the phenyl ring (e.g., halogens, alkyls, trifluoromethyl), replacement with other aryl or heteroaryl groupsTo probe the binding pocket for additional interactions and improve selectivity.
7- or 9-position of the purine ringAlkylation, glycosylationTo modulate cell permeability, metabolic stability, and target engagement.
Purine coreIntroduction of substituents at the 8-position, replacement of carbon with nitrogen (deazapurines)To alter the electronic properties of the purine ring and explore new binding interactions.

Integration of Multi-Omics Data in Activity Profiling and Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, an integrated multi-omics approach will be indispensable. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target view and elucidate the compound's mechanism of action on a systems level. mdpi.comlookchem.com

Future research should incorporate the following multi-omics strategies:

Transcriptomic Profiling: RNA sequencing (RNA-Seq) can be used to identify changes in gene expression in cells treated with the compound, revealing the signaling pathways and cellular processes that are modulated.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement.

Metabolomic Profiling: By analyzing the cellular metabolome, researchers can understand how the compound affects metabolic pathways, which is particularly relevant given the role of purines in metabolism.

Chemoproteomics: This approach can be used to identify the direct protein targets of the compound in an unbiased manner by using a tagged version of the molecule to pull down its binding partners from cell lysates.

The integration of these datasets can help to build a comprehensive picture of the compound's biological activity, identify potential biomarkers for efficacy, and uncover potential off-target effects.

Applications in Chemical Biology Tool Development and Probe Design

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical biology tools to probe biological systems. By incorporating reporter tags or reactive groups, this purine derivative can be transformed into a molecular probe for studying specific biological processes.

Potential applications in chemical biology include:

Affinity-Based Probes: By immobilizing this compound on a solid support, it can be used as an affinity resin to isolate and identify its binding proteins from complex biological samples.

Fluorescent Probes: The attachment of a fluorophore to the compound could enable the visualization of its subcellular localization and the real-time monitoring of its interaction with target proteins in living cells.

Photoaffinity Probes: The incorporation of a photo-reactive group would allow for the covalent cross-linking of the probe to its target protein upon photo-irradiation, facilitating the unambiguous identification of the binding site.

Activity-Based Probes (ABPs): If the compound is found to be an enzyme inhibitor, it could be converted into an ABP by introducing a reactive "warhead" that covalently modifies the active site of the target enzyme. This would allow for the specific labeling and profiling of the enzyme's activity in complex biological systems.

The development of such chemical probes derived from the this compound scaffold would not only advance our understanding of its own biological activity but also provide powerful tools for the broader scientific community to study the roles of its target proteins in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.